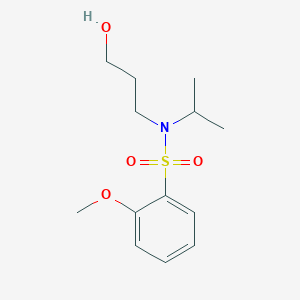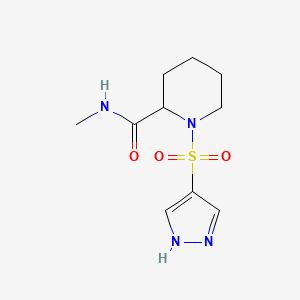![molecular formula C14H20FNO2S B7559779 4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide](/img/structure/B7559779.png)
4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide, also known as FCIMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
科学的研究の応用
4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide has been studied for its potential therapeutic properties in various scientific research applications. One such application is in the treatment of cancer. Studies have shown that 4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide has anti-cancer properties and can inhibit the growth of cancer cells. 4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of 4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In studies on cancer cells, 4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can prevent the growth and spread of cancer cells. 4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide has also been shown to reduce inflammation and oxidative stress, which are factors that contribute to the development of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide in laboratory experiments is its high purity and yield, which makes it suitable for a variety of applications. However, one limitation is that the mechanism of action of 4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide is not fully understood, which makes it difficult to design experiments that can fully explore its potential therapeutic properties.
将来の方向性
There are several future directions for research on 4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide. One direction is to further explore its potential therapeutic properties in the treatment of cancer and neurodegenerative diseases. Another direction is to investigate the mechanism of action of 4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide in more detail, which could lead to the development of more targeted and effective therapies. Finally, research could focus on developing new synthesis methods for 4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide that are more efficient and environmentally friendly.
合成法
The synthesis of 4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide involves a multi-step process that starts with the reaction of 2-methylcyclohexylamine with p-fluorobenzenesulfonyl chloride. The resulting product is then reacted with sodium hydride and methyl iodide to form 4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide. This synthesis method has been optimized to produce high yields of pure 4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide, making it suitable for laboratory experiments.
特性
IUPAC Name |
4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2S/c1-11-4-2-3-5-12(11)10-16-19(17,18)14-8-6-13(15)7-9-14/h6-9,11-12,16H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIJIEXLBFNQPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1CNS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(4-Fluorophenyl)ethyl-methylamino]-4-oxobutanoic acid](/img/structure/B7559701.png)
![4-Ethyl-3-[(2-methyl-3-nitrophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,2,4-triazole](/img/structure/B7559705.png)
![2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7559706.png)

![(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7559722.png)



![N-[(3-hydroxyphenyl)methyl]-N-methyl-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7559751.png)
![(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7559760.png)

![[1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B7559763.png)
![Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-](/img/structure/B7559768.png)
